![molecular formula C14H18O4 B185061 Methyl salicylate 2-ethylbutyrate CAS No. 85005-92-1](/img/structure/B185061.png)
Methyl salicylate 2-ethylbutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl salicylate 2-ethylbutyrate, also known as wintergreen oil, is an ester compound commonly used in the fragrance and flavor industries. It has a characteristic minty, sweet, and slightly fruity odor and taste. The compound is synthesized through a simple esterification reaction between methyl salicylate and 2-ethylbutyric acid. Methyl salicylate 2-ethylbutyrate has various scientific research applications, including its use as an insect repellent, pesticide, and pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of methyl salicylate 2-ethylbutyrate is not fully understood. However, it is believed that the compound works by disrupting the nervous system of insects, leading to their death. The compound may also act as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine in the synapses and causing paralysis.
Biochemical and Physiological Effects:
Methyl salicylate 2-ethylbutyrate has various biochemical and physiological effects. The compound has been shown to have anti-inflammatory and analgesic properties, making it useful in the treatment of pain and inflammation. It has also been shown to have antioxidant properties, which may help to prevent oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl salicylate 2-ethylbutyrate has several advantages and limitations for lab experiments. Its strong odor makes it easy to detect, making it useful for experiments involving insects or other small animals. However, the compound's volatility and flammability make it challenging to handle and store. Additionally, the compound may be toxic to some organisms, making it unsuitable for use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of methyl salicylate 2-ethylbutyrate. One potential area of research is the development of more efficient and environmentally friendly synthesis methods. Another area of research is the investigation of the compound's potential as a drug for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Synthesemethoden
The synthesis of methyl salicylate 2-ethylbutyrate involves the reaction between methyl salicylate and 2-ethylbutyric acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation. The yield of the reaction depends on the reaction conditions, such as the reaction time, temperature, and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
Methyl salicylate 2-ethylbutyrate has various scientific research applications. It is commonly used as an insect repellent due to its strong odor, which repels insects. The compound has also been used as a pesticide for controlling agricultural pests. Methyl salicylate 2-ethylbutyrate is also used as a pharmaceutical intermediate in the synthesis of various drugs.
Eigenschaften
CAS-Nummer |
85005-92-1 |
---|---|
Produktname |
Methyl salicylate 2-ethylbutyrate |
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
methyl 2-(2-ethylbutanoyloxy)benzoate |
InChI |
InChI=1S/C14H18O4/c1-4-10(5-2)13(15)18-12-9-7-6-8-11(12)14(16)17-3/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
QXNXIPALJCPMNY-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)OC1=CC=CC=C1C(=O)OC |
Kanonische SMILES |
CCC(CC)C(=O)OC1=CC=CC=C1C(=O)OC |
Andere CAS-Nummern |
85005-92-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.